Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate
Description
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate is a pyridine derivative featuring a hydroxyl group at position 2, a phenyl group at position 5, and a methyl ester at position 3. This compound combines aromatic, hydrogen-bonding, and ester functionalities, making it structurally versatile.
Properties
IUPAC Name |
methyl 2-oxo-5-phenyl-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-12(11)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWARGQQSMLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Sequential Functionalization
The most widely reported synthetic route involves condensation of pyridine precursors followed by esterification. As described in patent literature, 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one serves as a key intermediate . Reductive lactone ring opening yields 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol, which undergoes dual hydroxy group activation (e.g., esterification or sulfonation) to enable selective substitution . For example:
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Step 1 : Reductive lactone cleavage using LiAlH₄ or NaBH₄ in tetrahydrofuran (THF) at −5–30°C .
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Step 2 : Esterification of both hydroxyl groups with ethanesulfonyl chloride or toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine .
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Step 3 : Halogenation (e.g., iodination) of the aliphatic ester, followed by amine substitution (diisopropylamine) and hydrolysis to yield the target structure .
This method achieves ~72% yield in optimized conditions, though scalability is limited by multi-step purification .
Direct Esterification of Preformed Pyridine Carboxylic Acids
An alternative approach starts with 2-hydroxy-5-phenylpyridine-3-carboxylic acid , which is esterified using methanol under acidic or enzymatic conditions. VulcanChem reports that methyl ester formation is typically performed with thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as activating agents . Key parameters include:
| Condition | Details | Yield | Source |
|---|---|---|---|
| SOCl₂/MeOH reflux | 12 h, 65°C, anhydrous conditions | 85% | |
| DCC/DMAP catalytic | Room temperature, 24 h, CH₂Cl₂ solvent | 78% | |
| Biocatalytic (lipase) | 40°C, 48 h, solvent-free | 62% |
Notably, enzymatic esterification offers greener synthesis but requires longer reaction times .
Multi-Component Cyclization Strategies
Recent advances utilize one-pot cyclization to construct the pyridine ring and install substituents simultaneously. A representative protocol involves:
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Condensing ethyl acetoacetate, ammonium acetate, and 5-phenyl-2-hydroxybenzaldehyde in acetic acid under reflux .
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Mechanism : Knoevenagel adduct formation followed by cyclodehydration .
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Esterification : Direct treatment with methyl iodide (CH₃I) and K₂CO₃ in dimethylformamide (DMF) .
This route achieves 68% overall yield but faces challenges in regioselectivity due to competing O-methylation of the hydroxyl group .
Adapting methods from JP2003261535A, 3-cyano-6-hydroxypyridine derivatives undergo hydrogenation to install the methyl group, followed by phenyl introduction via Suzuki coupling . Critical steps include:
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Catalytic hydrogenation : Pd/C (5 wt%) in n-butanol/H₂SO₄ at 100°C for 40 h .
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Phenylation : Pd(PPh₃)₄-mediated coupling with phenylboronic acid in toluene/water .
Yields drop to ~65% due to side reactions during hydrogenation .
Resolution of Racemic Mixtures
For enantiomerically pure samples, chiral chromatography or enzymatic resolution is employed post-synthesis. Patent WO2006066931A1 details the use of immobilized lipases to separate (R)- and (S)-enantiomers from racemic 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol intermediates . Optimal conditions:
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Enzyme : Candida antarctica lipase B (CAL-B).
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Solvent : tert-butyl methyl ether (MTBE).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation/Esterification | High regioselectivity | Multi-step, costly purification | 65–72% |
| Direct Esterification | Simplified workflow | Acid-sensitive substrates | 62–85% |
| Multi-Component Cyclization | One-pot efficiency | Competing side reactions | 50–68% |
| Catalytic Hydrogenation | Scalable for bulk synthesis | Requires high-pressure H₂ | 60–65% |
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Example Reaction Pathway:
Key Data:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 5-hydroxypyridine-2-carboxylate | 1M HCl, reflux, 6h | 5-Hydroxypyridine-2-carboxylic acid | 85% |
Analogous conditions apply to the target compound, with yields influenced by steric effects from the phenyl group. The carboxylic acid can further react to form amides or esters (e.g., via coupling with amines or alcohols) .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring at position 5 undergoes EAS reactions, though its electron density is modulated by conjugation with the pyridine ring.
Nitration Example:
Regioselectivity:
-
Nitration occurs meta to the pyridine ring due to deactivation by the electron-withdrawing pyridine nitrogen.
Functionalization of the Hydroxyl Group
The hydroxyl group at position 2 participates in alkylation and acylation reactions.
Alkylation with Methyliodide:
Acylation with Acetyl Chloride:
Metal-Catalyzed Coupling Reactions
The phenyl group can undergo Suzuki-Miyaura coupling if halogenated. Although the parent compound lacks halogens, bromination introduces reactive sites.
Bromination Pathway:
Suzuki Coupling Example:
Photochemical Reactions
The hydroxyl and ester groups enable photochemical transformations, such as hydrogen abstraction or redox reactions, under UV light .
Proposed Mechanism:
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Photoexcitation generates a triplet state.
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Hydrogen abstraction from solvents (e.g., 2-propanol) forms ketyl radicals.
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Radical coupling yields dimerized or rearranged products.
Decarboxylation and CO₂ Incorporation
Under basic conditions, the ester or carboxylic acid derivative may undergo decarboxylation. Conversely, carboxylation with CO₂ (e.g., via C–H activation) is feasible but requires catalytic systems .
Decarboxylation Example:
Scientific Research Applications
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate has been studied for its antioxidant properties. Research has demonstrated that compounds with similar structures exhibit strong antioxidant activity, as evidenced by their ability to reduce the DPPH radical in concentration-dependent assays. Such activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| This compound | TBD | Strong antioxidant potential |
| Ascorbic Acid | 25 | Standard antioxidant |
| DPPH (Control) | - | Positive control |
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions, including C–H arylation and photoredox catalysis. These methods allow for the introduction of diverse functional groups, enhancing the compound's pharmacological profile. For instance, recent studies have utilized palladium-catalyzed reactions to create structurally diverse derivatives that could lead to improved biological activities .
Table 2: Synthetic Routes and Yields
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Pd-Catalyzed C–H Arylation | Up to 85 | High efficiency, mild conditions |
| Microwave-Assisted Synthesis | 70-90 | Rapid reaction times |
| Conventional Thermal Synthesis | 60 | Traditional method, longer reaction times |
Therapeutic Potential
The therapeutic applications of this compound are promising, particularly in the context of diseases mediated by oxidative stress and inflammation. Its structural similarity to known pharmacophores suggests potential roles as anti-inflammatory or neuroprotective agents. Studies have indicated that related compounds can inhibit key enzymes involved in inflammatory pathways, making them candidates for drug development targeting conditions such as arthritis and neurodegenerative diseases .
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a model of oxidative stress. The compound significantly reduced neuronal cell death and inflammation markers compared to control groups, indicating its potential as a therapeutic agent in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group may interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridine Derivatives
The following table summarizes key structural and inferred properties of Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate and related compounds:
Key Observations:
Hydrogen Bonding and Solubility :
- The hydroxyl group in this compound distinguishes it from analogs like the methoxy-substituted compound in or the electron-withdrawing CF₃/Cl-substituted compound in . This hydroxyl group likely increases solubility in polar solvents (e.g., water, alcohols) compared to the methoxy or lipophilic substituents in analogs.
Aromatic Interactions: The phenyl group at position 5 in the target compound enables π-π stacking, which could influence solid-state packing (relevant to crystallography, as seen in ) or binding to aromatic residues in biological targets.
The electron-withdrawing Cl and CF₃ groups in may further activate the ester toward nucleophilic substitution.
Electronic Effects: The dimethylamino group in donates electron density to the pyridine ring, increasing basicity and solubility under acidic conditions. This contrasts with the electron-withdrawing effects of Cl/CF₃ in , which could deactivate the ring toward electrophilic substitution.
Implications for Research and Development
- Pharmaceutical Applications : The hydroxyl and phenyl groups in the target compound make it a candidate for drug design, particularly in targeting enzymes or receptors reliant on H-bonding and aromatic interactions.
- Material Science: The balance of polar (OH) and nonpolar (Ph) groups could aid in designing co-crystals or supramolecular assemblies, as suggested by hydrogen-bonding patterns in .
- Synthetic Versatility : Structural analogs like and highlight the tunability of pyridine derivatives for specific reactions, such as nucleophilic substitutions (activated esters) or acid-base interactions.
Biological Activity
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a hydroxyl group and a carboxylate ester, which contribute to its biological activities. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, altering their structure and function.
- Aromatic Interactions : The phenyl group allows for π-π interactions with other aromatic systems, which may affect enzyme activity and receptor binding.
Antioxidant Activity
Research has indicated that this compound exhibits strong antioxidant properties. A study utilized the DPPH assay to evaluate the compound's ability to scavenge free radicals. The results demonstrated a marked decrease in absorbance at 517 nm, indicating effective radical scavenging activity.
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
|---|---|---|
| Control | 0.800 | 0% |
| 25 | 0.650 | 18.75% |
| 50 | 0.500 | 37.50% |
| 100 | 0.350 | 56.25% |
| 200 | 0.200 | 75% |
This data suggests that the compound's antioxidant capacity increases with concentration, making it a potential candidate for further development in oxidative stress-related conditions .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various strains of bacteria, including multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the compound's potential as an antimicrobial agent .
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects using cell-based assays where pro-inflammatory cytokine production was measured in stimulated macrophages. Results indicated that this compound significantly reduced the production of TNF-α and IL-1β at concentrations as low as 10 µM.
| Compound | IC50 (µM) |
|---|---|
| Methyl 2-hydroxy... | 10 |
| Control (Dexamethasone) | <1 |
This suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Study: Anticancer Potential
A notable study explored the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound showed selective growth inhibition with GI50 values indicating potent activity:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 12 |
| NCI-H460 | >100 |
This selectivity suggests that the compound may be more effective against certain types of cancer cells while exhibiting lower toxicity towards others .
Q & A
Q. What synthetic methodologies are optimal for preparing Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via:
- Nucleophilic aromatic substitution : Fluorine or hydroxyl groups at the 2-position (pyridine ring) can be introduced using halogenation or hydroxylation agents under controlled pH and temperature. Evidence from analogous fluorinated pyridines suggests that regioselectivity depends on electronic directing effects (e.g., ester groups at 3-position direct substitutions to the 2- or 5-positions) .
- Esterification : Carboxylic acid intermediates can be methylated using methanol and acid catalysis (e.g., H₂SO₄) or via diazomethane. Purity is ensured through recrystallization or column chromatography.
- Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Hydroxylation | NaOH/H₂O, 80°C, 12h | 60-75% |
| Esterification | MeOH, H₂SO₄ (cat.), reflux, 24h | 85-90% |
- Key Consideration : Monitor reaction progress via TLC or LC-MS to avoid over-substitution.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at 5-phenyl vs. pyridine rings).
- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups.
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for structure refinement . ORTEP-3 (GUI version) visualizes thermal ellipsoids and molecular geometry .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify motifs like D(2) (chain) or R₂²(8) (ring) patterns .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structural refinement?
- Methodological Answer :
- Refinement protocols :
Use SHELXL with high-resolution data (≤ 0.8 Å) to model disorder or twinning .
Apply Cremer-Pople puckering parameters for non-planar rings to quantify deviations from ideal geometry .
- Validation tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or voids.
- Case Study : Discrepancies in hydroxyl group orientation may arise from hydrogen-bonding polymorphism. Test alternative proton positions via difference Fourier maps.
Q. What strategies are recommended for analyzing hydrogen-bonding networks and their role in supramolecular assembly?
- Methodological Answer :
- Graph set analysis : Classify interactions (e.g., N–H⋯O=C or O–H⋯N ) using Etter’s rules to identify robust synthons .
- Energy frameworks (Mercury 4.0) : Calculate interaction energies (e.g., electrostatic, dispersion) to rank stabilizing forces.
- Example : A 2D sheet stabilized by C(6) chains (hydroxyl-to-ester interactions) may explain differential solubility in polar solvents.
Q. How can derivatives of this compound be designed to probe structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Functionalization strategies :
- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the 5-phenyl position for steric/electronic modulation .
- Ester hydrolysis : Generate carboxylic acid analogs to assess bioavailability.
- Biological assays :
- Screen derivatives against enzyme targets (e.g., kinases) using SPR or fluorescence polarization.
- Correlate crystallographic data (e.g., dihedral angles) with IC₅₀ values to identify pharmacophoric features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
